molecular formula C27H31N5O6 B1668547 Dpma CAS No. 120442-40-2

Dpma

Cat. No. B1668547
CAS RN: 120442-40-2
M. Wt: 521.6 g/mol
InChI Key: BUHVIAUBTBOHAG-FOYDDCNASA-N
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Description

DPMA, also known as Dipropylene Glycol Methyl Ether Acetate, is a common ingredient in many perfumes and cosmetics due to its ability to enhance other fragrances . It’s also used in the fragrance industry for its ability to dissolve essential oils and fragrances without affecting their quality . In addition, it’s used in solvent-based coatings and silk screen printing inks .


Synthesis Analysis

The synthesis of DPMA was reported in a study where Maleated dipentene (DPMA) was prepared by the Diels–Alder addition of dipentene with maleic anhydride .


Chemical Reactions Analysis

The reactions of dipyridylmethane (dpma) with group 13 trichlorides were investigated in 1:1 and 1:2 molar ratios using NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

DPMA is a low viscosity glycol ether providing excellent active solvency for a wide range of resin types, including acrylics . It has a boiling point of 209 °C, a flash point of 87.5 °C, a freezing point of -25 °C, and a specific gravity of 0.976 at 25/25°C .

Scientific Research Applications

1. Diffraction Phase Microscopy (DPM) Principles and Applications

Diffraction phase microscopy (DPM) is a significant advancement in quantitative phase imaging, offering high sensitivity and alleviating noise issues commonly encountered in interferometric systems. It utilizes a compact Mach–Zehnder interferometer, enabling noise cancellation and single-shot acquisition. DPM's nondestructive approach, without the need for staining or coating specimens, makes it versatile for monitoring nanoscale dynamics in various environments. It accommodates both transparent and opaque samples in transmission and reflection modes. Key applications include studying biological samples, semiconductor processes, surface phenomena, and materials expansion and deformation (Bhaduri et al., 2014).

2. Diesel Particulate Matter (DPM) in Mining Environments Research on diesel particulate matter (DPM) has been crucial due to its classification as a carcinogen. Studies employing computational fluid dynamics (CFD) have focused on DPM dispersion and concentration in underground mining environments, considering the increased use of diesel equipment. Such research is vital for optimizing ventilation designs and reducing miners' exposure to DPM, thereby enhancing workplace safety (Chang, Xu, & Huang, 2020).

3. Dipyrromethene-Based Materials for Organic Photovoltaic Devices Dipyrromethene (DPM) and azadipyrromethenes (ADPM) are emerging in the field of organic photovoltaic (OPV) applications. These materials, including their BF2-chelated derivatives BODIPY and aza-BODIPY, have potential in small-molecule and bulk-heterojunction solar cell (BHJSC) OPV materials. The research focuses on design, synthesis, and photophysical studies to leverage these chromophores for efficient solar energy utilization (Bessette & Hanan, 2014).

4. Energy Smart Management in Scientific Data Centers Dynamic power management (DPM) techniques are crucial in reducing energy consumption in scientific data centers with high-powered computing and large storage systems. These techniques involve transitioning idle disks into standby mode to save energy, balancing the energy saved against the performance and energy penalties of spinning the disk back up. The research offers methodologies to optimize file assignment and idleness thresholds, improving the energy efficiency of DPM solutions (Otoo, Rotem, & Tsao, 2009).

5. Application of the PDCA Method in Scientific Research Project Management The PDCA (Plan, Do, Check, Act) method's application in scientific research project management (SRPM) is explored, focusing on the unique requirements of research activities and staff. This approach emphasizes cognition, expert involvement, academic freedom, and factual adherence in SRPM, offering practical methods for its implementation (Qian, 2008).

6. Implicit and Explicit Attitudes in Transportation Research Dual-Process Models of Attitudes (DPMA) have been instrumental in transportation research, examining the relationship between implicit and explicit attitudes and transport behavior. This approach involves assessing indirect measures to understand attitude-behavior dynamics and the malleability of implicit attitudes, contributing significantly to transportation psychology and behaviorstudies (Tosi et al., 2021).

7. Machine Learning and Data Mining in Diabetes Research The use of machine learning and data mining methods in diabetes research is crucial given the extensive data generated in this field. These methods help transform data from genetic studies and electronic health records into valuable knowledge for diagnosis, understanding diabetic complications, genetic and environmental factors, and healthcare management. Support vector machines (SVM) and supervised learning approaches are commonly used in this area (Kavakiotis et al., 2017).

8. Discrete Particle Modeling in Fluidized Beds Discrete particle models (DPMs) are used for studying flow phenomena in fluidized beds, where gas-phase is treated as a continuum and particles as discrete entities. These models are crucial in chemical engineering problems, providing insights into particle interactions and helping in the development of more efficient processes (Deen et al., 2007).

9. Analysis of Minor Chemical Elements in Diesel Particulate Matter Research on the minor chemical elements in diesel particulate matter (DPM) is essential for understanding the environmental and health impacts of diesel emissions. Techniques like laser-induced breakdown spectroscopy have been used to analyze DPM from diesel engines, offering insights into the emission matrix and its effect on human health and the environment (Viskup et al., 2020).

10. Disease Progression Modeling in Healthcare Disease Progression Modeling (DPM) in healthcare characterizes the progression of diseases using analytics models. This approach is useful across the healthcare ecosystem, assisting in patient staging, care management, and clinical trial enrichment. The complexity of building effective DPM models is addressed through data model standardization and advanced machine learning techniques (Suryanarayanan et al., 2021).

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O6/c1-15-6-4-5-7-19(15)20(16-8-17(36-2)10-18(9-16)37-3)11-28-25-22-26(30-13-29-25)32(14-31-22)27-24(35)23(34)21(12-33)38-27/h4-10,13-14,20-21,23-24,27,33-35H,11-12H2,1-3H3,(H,28,29,30)/t20?,21-,23-,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVIAUBTBOHAG-FOYDDCNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC(=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC(=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dpma

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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